2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been broadly employed in the synthesis of pharmacologically active entities . Pyrazolo[3,4-d]pyrimidine derivatives show a wide range of biological responses such as anticancer, antiproliferative, and anti-mycobacterial activities .
Synthesis Analysis
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives via Biginelli condensation is a simple, efficient, and atom-economic method . This involves the condensation of substituted aromatic aldehyde, 5-amino-2,4-dihydro-3H-pyrazol-3-one, and guanidine .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
Pyrazolones, which are part of the pyrazolo[3,4-d]pyrimidine structure, are used as starting materials for the synthesis of biologically active compounds .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study highlights the use of related pyrazolopyrimidin compounds for synthesizing new heterocycles that exhibit antimicrobial properties. This involves key intermediates for the synthesis of various compounds, demonstrating the potential of pyrazolopyrimidin derivatives in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Applications
Another study focuses on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, exploring their anticancer activities. Specifically, compounds derived from this synthesis were tested for their antitumor activity against human breast adenocarcinoma cell lines, with some compounds displaying significant inhibitory activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Synthesis of Heterocycles
Research into the synthesis of 2-substituted and dihydro derivatives of pyrazolo[3,4-d]pyrimidinones has been conducted, indicating the chemical versatility and potential applications of these compounds in creating diverse heterocyclic structures with possible biological activities (Ochi & Miyasaka, 1983).
Mechanism of Action
Target of Action
The compound 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, also known as 2-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for this transition, effectively halting the cell cycle .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by this compound leads to a significant reduction in cell proliferation . This can result in the death of cancer cells, making the compound a potential candidate for cancer treatment .
Future Directions
Properties
IUPAC Name |
2-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(13-8-4-5-9-15(13)24(27)28)21-22-11-19-16-14(18(22)26)10-20-23(16)12-6-2-1-3-7-12/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNCAGYJYVVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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